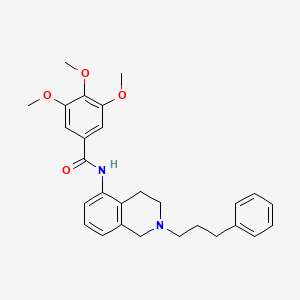
Benzamide, N-(1,2,3,4-tetrahydro-2-(3-phenylpropyl)-5-isoquinolinyl)-3,4,5-trimethoxy-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzamide, N-(1,2,3,4-tetrahydro-2-(3-phenylpropyl)-5-isoquinolinyl)-3,4,5-trimethoxy- is a complex organic compound that belongs to the class of isoquinoline derivatives. Isoquinoline alkaloids, including 1,2,3,4-tetrahydroisoquinolines, are known for their diverse biological activities and potential therapeutic applications .
Métodos De Preparación
The synthesis of this compound typically involves multiple steps, including the formation of the isoquinoline core and subsequent functionalization. Common synthetic routes include:
Pictet-Spengler Reaction: This involves the cyclization of β-phenylethylamine derivatives with aldehydes or ketones under acidic conditions to form the tetrahydroisoquinoline core.
Wittig-Horner Olefination: This method involves the reaction of N-Cbz protected α-aminomethylenebisphosphonate with benzaldehyde, followed by electron-transfer reduction and cyclization.
Decarboxylation-Phosphorylation: This strategy involves the decarboxylation of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid followed by phosphorylation.
Análisis De Reacciones Químicas
Benzamide, N-(1,2,3,4-tetrahydro-2-(3-phenylpropyl)-5-isoquinolinyl)-3,4,5-trimethoxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form nitrones using hydrogen peroxide, catalyzed by selenium dioxide.
Reduction: It can be reduced to form the corresponding amines or alcohols under suitable conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Aplicaciones Científicas De Investigación
This compound has a wide range of scientific research applications, including:
Mecanismo De Acción
The mechanism of action of Benzamide, N-(1,2,3,4-tetrahydro-2-(3-phenylpropyl)-5-isoquinolinyl)-3,4,5-trimethoxy- involves its interaction with specific molecular targets and pathways. It is known to interact with enzymes and receptors in the nervous system, leading to neuroprotective effects. The compound may also inhibit the growth of pathogens by interfering with their metabolic processes .
Comparación Con Compuestos Similares
Similar compounds include other 1,2,3,4-tetrahydroisoquinoline derivatives, such as:
Tetrahydroisoquinoline: A simpler analog with similar biological activities.
1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid: An analog used in the synthesis of enzyme inhibitors and receptor ligands.
4-Hydroxy-2-quinolones: Compounds with similar pharmacological activities but different structural features.
Benzamide, N-(1,2,3,4-tetrahydro-2-(3-phenylpropyl)-5-isoquinolinyl)-3,4,5-trimethoxy- stands out due to its unique combination of functional groups, which contribute to its diverse biological activities and potential therapeutic applications.
Propiedades
Número CAS |
41957-56-6 |
|---|---|
Fórmula molecular |
C28H32N2O4 |
Peso molecular |
460.6 g/mol |
Nombre IUPAC |
3,4,5-trimethoxy-N-[2-(3-phenylpropyl)-3,4-dihydro-1H-isoquinolin-5-yl]benzamide |
InChI |
InChI=1S/C28H32N2O4/c1-32-25-17-22(18-26(33-2)27(25)34-3)28(31)29-24-13-7-12-21-19-30(16-14-23(21)24)15-8-11-20-9-5-4-6-10-20/h4-7,9-10,12-13,17-18H,8,11,14-16,19H2,1-3H3,(H,29,31) |
Clave InChI |
SNIORNWFLWALNX-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=CC(=C1OC)OC)C(=O)NC2=CC=CC3=C2CCN(C3)CCCC4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


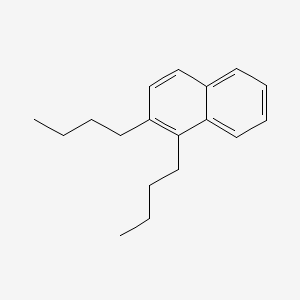

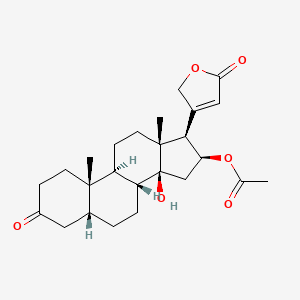

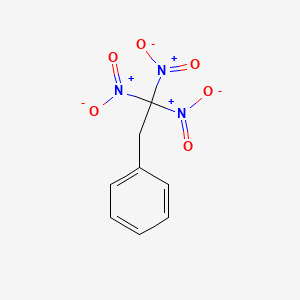
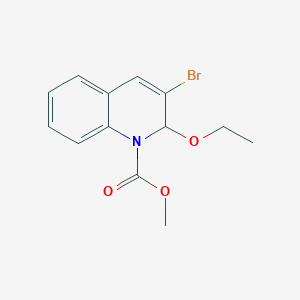

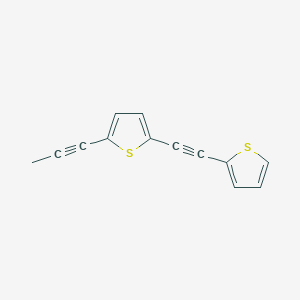

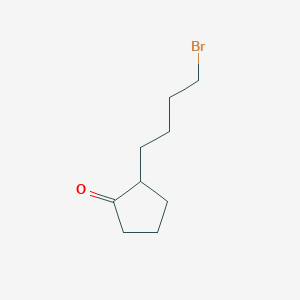
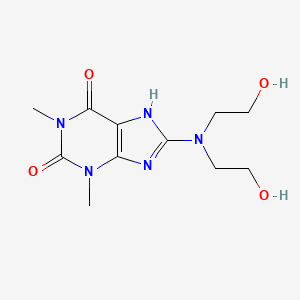
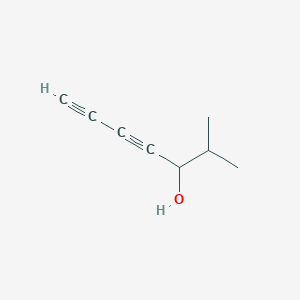
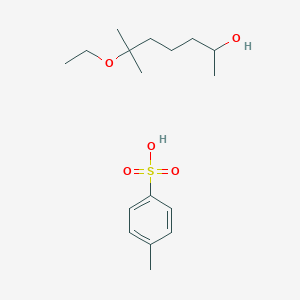
![[(1R,2S)-2-Methylcyclohex-3-en-1-yl]methanol](/img/structure/B14672352.png)
